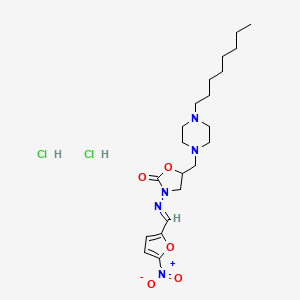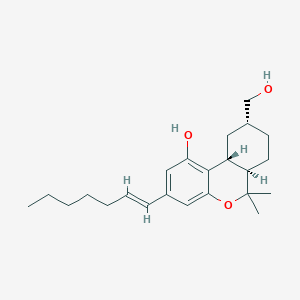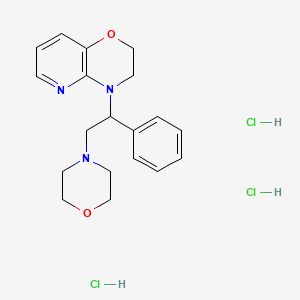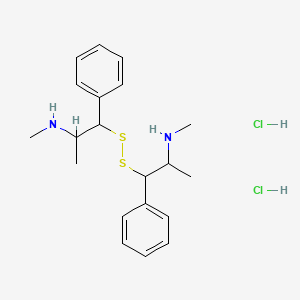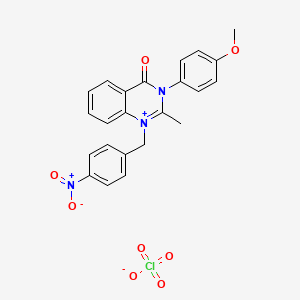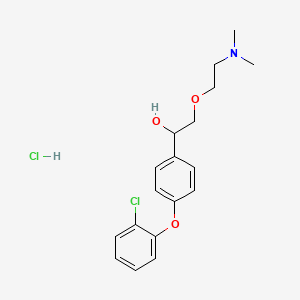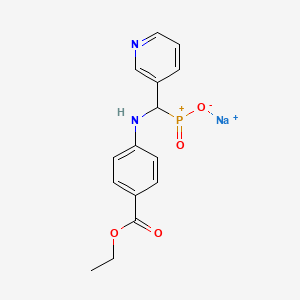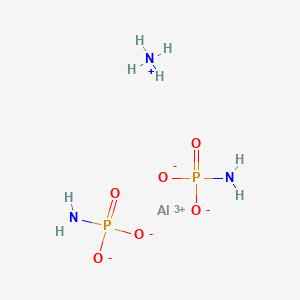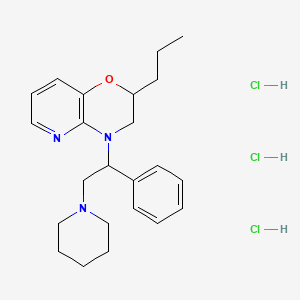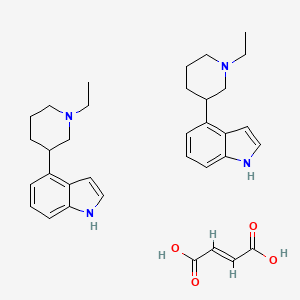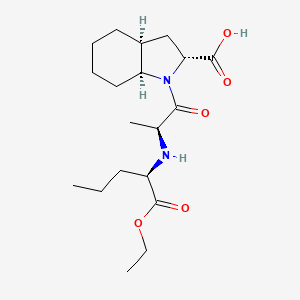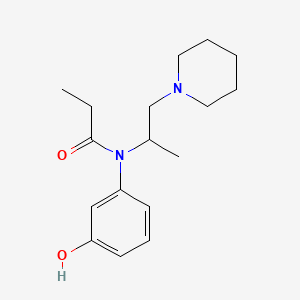
3'-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1-methyl-2-piperidone.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Propionanilide Moiety: The propionanilide moiety is formed by reacting aniline with propionic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of 3’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the propionanilide moiety to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides, acyl halides).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Primary amines, dehydroxylated compounds.
Substitution: Halogenated derivatives, alkylated or acylated piperidine derivatives.
科学的研究の応用
3’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and as an analgesic.
作用機序
The mechanism of action of 3’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with opioid receptors in the central nervous system, leading to analgesic effects.
Pathways Involved: It modulates the release of neurotransmitters such as dopamine and serotonin, which play a role in pain perception and mood regulation.
類似化合物との比較
Similar Compounds
N-(1-Methyl-2-piperidinoethyl)propionanilide: Lacks the hydroxy group, resulting in different chemical properties and biological activities.
N-(1-Methyl-2-piperidinoethyl)benzamide: Contains a benzamide moiety instead of a propionanilide moiety, leading to variations in reactivity and applications.
Uniqueness
3’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
109157-86-0 |
|---|---|
分子式 |
C17H26N2O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
N-(3-hydroxyphenyl)-N-(1-piperidin-1-ylpropan-2-yl)propanamide |
InChI |
InChI=1S/C17H26N2O2/c1-3-17(21)19(15-8-7-9-16(20)12-15)14(2)13-18-10-5-4-6-11-18/h7-9,12,14,20H,3-6,10-11,13H2,1-2H3 |
InChIキー |
YIXDDTDHVOYBDQ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1=CC(=CC=C1)O)C(C)CN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



